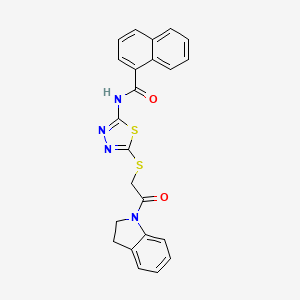
N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-1-naphthamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-1-naphthamide” is a complex organic molecule. It contains an indolin-1-yl group, which is a common structure in many biologically active molecules . The compound also contains a thiadiazol group, which is a type of heterocycle that is often found in pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the indolin-1-yl and thiadiazol groups would likely have a significant impact on the compound’s structure .Chemical Reactions Analysis
The chemical reactions involving this compound could be complex, given the presence of multiple reactive functional groups. The indolin-1-yl and thiadiazol groups, in particular, could be involved in a variety of chemical transformations.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the indolin-1-yl and thiadiazol groups could affect its solubility, stability, and reactivity.科学的研究の応用
Alzheimer’s Disease Research
Alzheimer’s disease (AD) is a progressive neurodegenerative disorder characterized by memory loss and cognitive decline. Researchers have explored novel compounds as potential acetylcholinesterase (AChE) inhibitors to combat AD. Interestingly, N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-1-naphthamide derivatives were designed based on the structural features of donepezil, a clinically used AChE inhibitor. Among these derivatives, compounds 4g and 3a demonstrated significant AChE inhibition, making them promising candidates for further investigation .
Anticancer Properties
Several N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-1-naphthamide derivatives exhibited potent cytotoxicity against human cancer cell lines. Notably, compounds 3c, 3e, 5c, 5e, and 5g displayed strong activity (with IC50 values ranging from 0.65 to 7.17 µM) against cancer cells such as SW620 (colon cancer), PC3 (prostate cancer), and NCI-H23 (lung cancer). Compound 5g, in particular, surpassed the efficacy of adriamycin, a commonly used anticancer drug. These findings suggest that compound 5g holds promise for further development as an anticancer agent .
Neuroprotective Agents for Ischemic Stroke
Indoline derivatives, including N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-1-naphthamide, have been investigated as multifunctional neuroprotective agents against ischemic stroke. In antioxidant assays, these compounds demonstrated significant protective effects against H2O2-induced cell death in RAW 264.7 cells. Their potential in mitigating ischemic damage warrants further exploration .
Antibacterial Activity
While not extensively studied, some indoline derivatives exhibit antibacterial properties. For instance, a hybrid compound of indolin-2-one and nitroimidazole demonstrated effectiveness against Staphylococcus aureus .
Safety and Hazards
将来の方向性
作用機序
The action environment, including factors such as pH, temperature, and the presence of other molecules, can also influence the action, efficacy, and stability of indole derivatives. For example, certain indole derivatives have been found to exhibit significant protective effects against H2O2-induced death of RAW 264.7 cells .
特性
IUPAC Name |
N-[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O2S2/c28-20(27-13-12-16-7-2-4-11-19(16)27)14-30-23-26-25-22(31-23)24-21(29)18-10-5-8-15-6-1-3-9-17(15)18/h1-11H,12-14H2,(H,24,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNUMCQASOBWPMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CSC3=NN=C(S3)NC(=O)C4=CC=CC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-1-naphthamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-fluorophenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2573563.png)
![6'-Bromo-1',2'-dihydrospiro[cyclopropane-1,3'-indole] hydrochloride](/img/structure/B2573564.png)
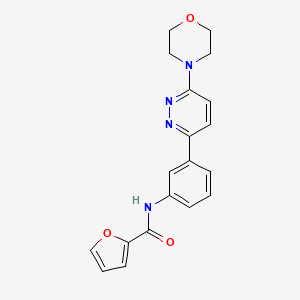
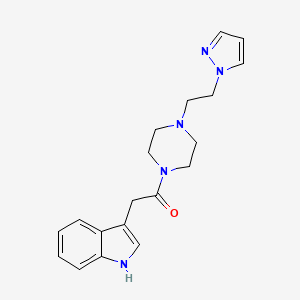
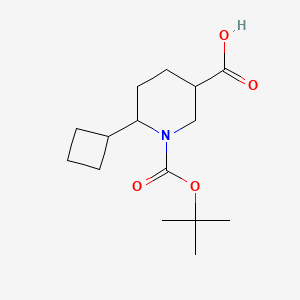
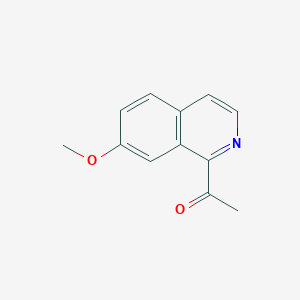
![ethyl 2-benzamido-3-(benzo[d]thiazol-2-yl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2573571.png)
![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B2573572.png)
![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-5-methylisoxazole-3-carboxamide](/img/structure/B2573573.png)
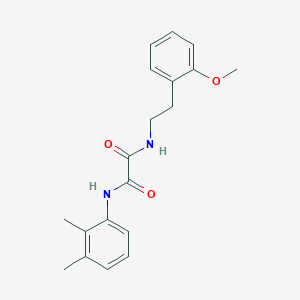


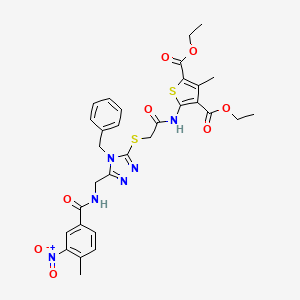
![5-cyano-2-methyl-N-(2-methylphenyl)-6-[2-oxo-2-(4-phenylphenyl)ethyl]sulfanyl-4-thiophen-2-yl-1,4-dihydropyridine-3-carboxamide](/img/structure/B2573586.png)